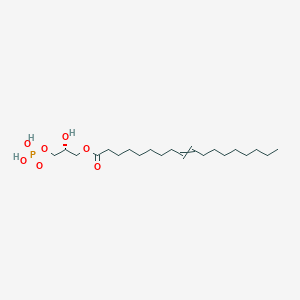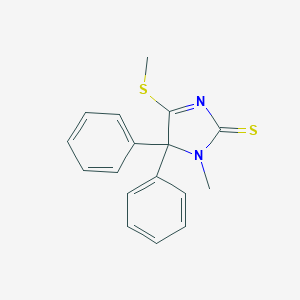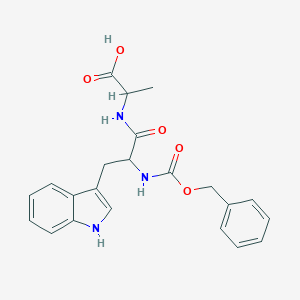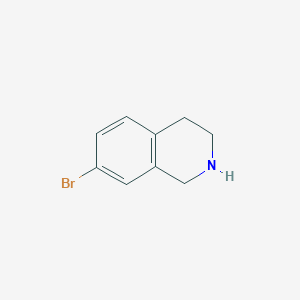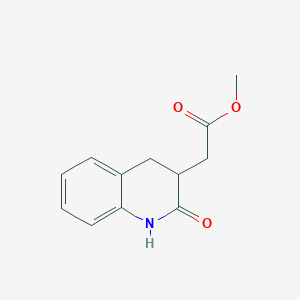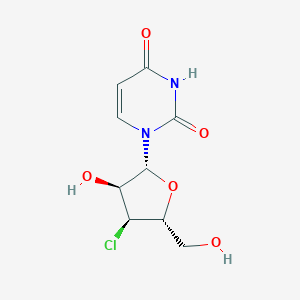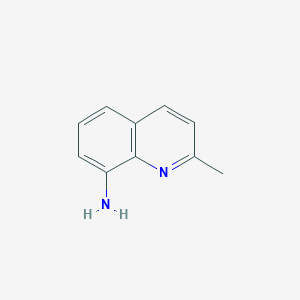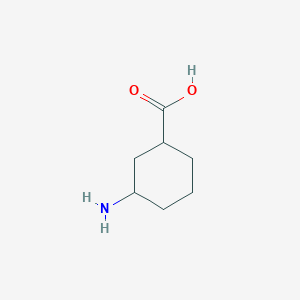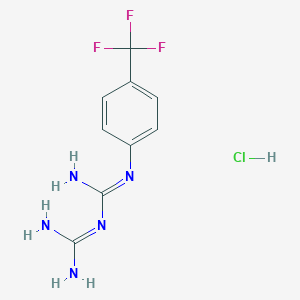
4-(Trifluoromethyl)phenylbiguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Trifluoromethyl)phenylbiguanide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. Trifluoromethyl groups are known for their electron-withdrawing properties and their ability to influence the reactivity and stability of various molecular frameworks .
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves various strategies. For instance, the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines and their tetrahydro derivatives is achieved through the cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride . The choice of base, either sodium hydroxide or sodium alkoxide/alcohol, influences the outcome of the reaction, leading to different products .
Molecular Structure Analysis
Molecular structure analysis of trifluoromethyl compounds can be performed using Density Functional Theory (DFT). For example, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using DFT with B3LYP approximation and various basis sets . Such analysis provides detailed vibrational assignments and insights into the molecular electrostatic potential, which is useful for predicting reactivity .
Chemical Reactions Analysis
The presence of a trifluoromethyl group can significantly affect the chemical reactivity of a compound. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, where the ortho-substituent plays a crucial role in the reaction mechanism . This demonstrates the importance of the trifluoromethyl group in facilitating chemical transformations .
Physical and Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physical and chemical properties due to the strong electron-withdrawing nature of the trifluoromethyl group. The papers provided do not directly discuss the physical and chemical properties of "4-(Trifluoromethyl)phenylbiguanide hydrochloride," but they do provide data on related compounds. For instance, the non-linear optical properties, such as electric dipole moment and first hyperpolarizability, of a related compound were computed, indicating potential applications in materials science . Additionally, thermodynamic properties and molecular orbital analyses can provide further understanding of the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Polarographic Analysis
The polarographic behavior of phenylbiguanide hydrochloride, closely related to 4-(Trifluoromethyl)phenylbiguanide hydrochloride, has been explored. Notably, in aqueous solutions, a cathodic wave was observed between pH 1.90 and 9.89, indicating the compound's electrochemical activity within a broad pH range. This suggests potential applications in electrochemical sensors or analytical chemistry for detecting phenylbiguanide hydrochloride or similar structures (Calatayud, Pedrós, & Caridad, 2010).
Crystallographic Insights
The crystal structure of phenylbiguanide hydrochloride was redetermined with enhanced precision, leading to the free refinement of all hydrogen atoms in the structure. This contributes to our understanding of the compound's molecular geometry, potentially influencing its interaction with biological targets or other chemical substances (Portalone & Colapietro, 2004).
Material Science Applications
4-(Trifluoromethyl)phenylbiguanide hydrochloride or structurally similar compounds have been implicated in the synthesis of novel materials. For instance, fluorinated aromatic diamine monomers have been utilized to synthesize new fluorine-containing polyimides. These polyimides exhibited desirable properties like solubility in polar organic solvents, good thermal stability, and excellent mechanical properties, highlighting potential applications in advanced material sciences (Yin et al., 2005).
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5.ClH/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSKKAJVUWUZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenylbiguanide hydrochloride | |
CAS RN |
18960-29-7 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
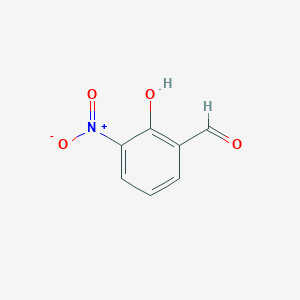
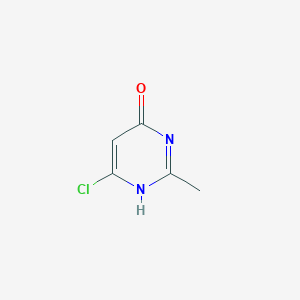
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
